1H-Pyrazole-3-carboxylic acid, 5-amino-1-(3-quinolinyl)-, ethyl ester
Description
1H-Pyrazole-3-carboxylic acid, 5-amino-1-(3-quinolinyl)-, ethyl ester is a pyrazole derivative featuring a quinolin-3-yl substituent at position 1 and an amino group at position 3.
Properties
IUPAC Name |
ethyl 5-amino-1-quinolin-3-ylpyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-2-21-15(20)13-8-14(16)19(18-13)11-7-10-5-3-4-6-12(10)17-9-11/h3-9H,2,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYDRBUWFXVBQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)N)C2=CC3=CC=CC=C3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701157253 | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 5-amino-1-(3-quinolinyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701157253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427022-90-9 | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 5-amino-1-(3-quinolinyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1427022-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 5-amino-1-(3-quinolinyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701157253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1H-Pyrazole-3-carboxylic acid, 5-amino-1-(3-quinolinyl)-, ethyl ester typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole ring, followed by the introduction of the quinoline group. Common reagents used in these reactions include hydrazine derivatives, quinoline carboxylic acids, and ethyl esters. Reaction conditions may involve the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired product.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
1H-Pyrazole-3-carboxylic acid, 5-amino-1-(3-quinolinyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced into the pyrazole or quinoline rings.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
1H-Pyrazole derivatives are known for their biological activity, including anticancer, anti-inflammatory, and antimicrobial properties. The specific compound in focus has been studied for its potential as an anticancer agent .
Case Study: Anticancer Activity
A study published in the journal Molecules highlighted the synthesis of pyrazole derivatives and their evaluation against various cancer cell lines. The results indicated that compounds with quinoline moieties exhibited significant cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549) due to their ability to induce apoptosis through the mitochondrial pathway .
Agrochemical Applications
In agrochemistry, 1H-pyrazole derivatives are explored for their potential as herbicides and fungicides. The incorporation of the quinoline structure enhances the herbicidal activity of pyrazole carboxylic acids.
Case Study: Herbicidal Activity
Research conducted by agricultural scientists demonstrated that pyrazole derivatives showed effective herbicidal activity against several weed species. The study reported that the ethyl ester form improved solubility and bioavailability, leading to enhanced efficacy in field trials .
Materials Science Applications
The unique structural properties of 1H-pyrazole derivatives make them suitable for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices.
Case Study: OLED Development
A recent investigation into the use of pyrazole compounds in OLEDs revealed that incorporating 1H-pyrazole-3-carboxylic acid derivatives resulted in improved luminescent properties. The study found that these compounds could serve as efficient emitters due to their favorable energy levels and thermal stability .
Data Tables
Mechanism of Action
The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 5-amino-1-(3-quinolinyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Group Variations
Pyrazole-3-carboxylic acid ethyl esters vary significantly in their substituents, influencing their physicochemical and biological properties. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
Physicochemical Properties
- Melting Points: Quinolinyl-substituted compounds (e.g., 7f in ) exhibit higher melting points (248–251°C) due to aromatic stacking, whereas alkyl-substituted analogs (e.g., 5-pentyl in ) are likely liquids or low-melting solids.
- Solubility: The target compound’s quinolinyl group may reduce aqueous solubility compared to methyl or ethyl-substituted analogs (e.g., ), necessitating formulation adjustments for bioavailability.
Biological Activity
1H-Pyrazole-3-carboxylic acid, 5-amino-1-(3-quinolinyl)-, ethyl ester (C15H14N4O2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular weight of approximately 282.303 g/mol and is characterized by the presence of a pyrazole moiety linked to a quinoline structure. The presence of these functional groups contributes to its biological activity.
Biological Activities
1H-Pyrazole derivatives have been studied extensively for their pharmacological potential. The following are key biological activities associated with this compound:
- Anticancer Activity : Research indicates that pyrazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to 1H-Pyrazole-3-carboxylic acid have shown IC50 values in the low micromolar range against cancer cells, indicating strong inhibitory effects on tumor growth .
- Anti-inflammatory Effects : Pyrazole compounds are known for their anti-inflammatory properties. Studies have demonstrated that derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in animal models . For instance, 1H-Pyrazole derivatives have shown efficacy in reducing microglial activation in models of neuroinflammation .
- Antimicrobial Properties : The compound also exhibits antimicrobial activity against various pathogens, making it a candidate for further development as an antibacterial agent .
The mechanisms underlying the biological activities of 1H-Pyrazole derivatives often involve the modulation of specific biological pathways:
- Inhibition of Enzymatic Activity : Many pyrazole compounds act as inhibitors of key enzymes involved in cancer progression and inflammation. For example, they may inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells .
- Interaction with Receptors : Some studies suggest that these compounds may interact with specific receptors or proteins involved in inflammatory responses or cancer cell signaling pathways .
Case Studies
Several studies highlight the biological efficacy of 1H-Pyrazole derivatives:
- In Vitro Studies : A series of pyrazole derivatives were synthesized and tested for their anticancer activity against various cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer). The most active compounds displayed over 50% inhibition at concentrations around 10 μM .
- In Vivo Studies : Animal models treated with specific pyrazole derivatives showed significant reductions in tumor size and inflammatory markers compared to control groups. These findings support the potential use of these compounds in therapeutic applications .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
